Ethyl 5-(2-iodophenyl)-5-oxovalerate

Overview

Description

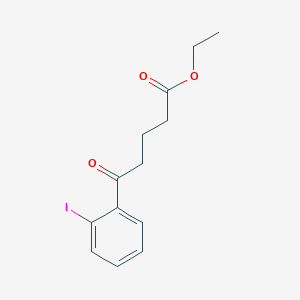

Ethyl 5-(2-iodophenyl)-5-oxovalerate is a synthetic ester derivative featuring a 2-iodophenyl group attached to a 5-oxovalerate backbone. Its molecular formula is C₁₃H₁₅IO₃, with a molecular weight of 318.11 g/mol . The compound’s design integrates a halogenated aromatic ring (iodine at the ortho position) and an ethyl ester moiety, which enhances lipophilicity compared to its carboxylic acid counterpart, 5-(2-iodophenyl)-5-oxovaleric acid . This structural framework is critical for biological activity, particularly in targeting receptors like the OXE receptor, where the 5-oxovalerate chain is essential for binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-iodophenyl)-5-oxovalerate typically involves the esterification of 5-(2-iodophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 5-(2-iodophenyl)-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or organolithium compounds.

Major Products Formed:

Oxidation: Formation of 5-(2-iodophenyl)-5-oxovaleric acid or 5-(2-iodophenyl)-5-oxovalerone.

Reduction: Formation of 5-(2-iodophenyl)-5-hydroxyvalerate or 5-(2-iodophenyl)valerate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 5-(2-iodophenyl)-5-oxovalerate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart desired properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-iodophenyl)-5-oxovalerate depends on its specific application. In enzymatic reactions, it may act as a substrate that undergoes transformation by the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

The aryl group’s electronic and steric properties significantly influence reactivity, receptor affinity, and metabolic stability. Key analogs include:

Key Observations :

- Iodine Substitution : The 2-iodo group in the parent compound provides a large atomic radius, enabling van der Waals interactions and halogen bonding, which may enhance receptor binding specificity .

- Electron-Donating Groups (EDG) : Methoxy groups (e.g., ) enhance solubility but may reduce metabolic stability due to oxidative susceptibility.

Functional Group Modifications

Ester vs. Carboxylic Acid

- Ethyl Ester : Improves membrane permeability due to higher lipophilicity, making it a prodrug candidate. The ester group is metabolically labile, often hydrolyzed in vivo to the active acid form .

- Carboxylic Acid : 5-(2-Iodophenyl)-5-oxovaleric acid (CAS 898767-52-7) is more polar, favoring aqueous solubility but limiting bioavailability without esterification .

5-Oxovalerate Chain Modifications

- Methyl Addition : highlights that a single methyl group on the 5-oxovalerate chain can enhance OXE receptor antagonism by reducing conformational flexibility without steric clashes .

- Bulky Substituents : Larger groups (e.g., t-butyl in ) diminish potency due to steric interference with receptor binding .

Biological Activity

Ethyl 5-(2-iodophenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodophenyl group, which is known to influence its biological activity. The structure can be represented as follows:

where and denote the number of carbon and hydrogen atoms, respectively. The presence of iodine in the structure enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tumor Growth : Studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspases and mitochondrial pathways.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in vitro:

- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 10 to 30 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

| A549 | 25 |

In Vivo Studies

Preclinical trials using animal models have further substantiated the biological activity of this compound:

- Tumor Xenograft Models : In xenograft models, administration of the compound resulted in a significant reduction in tumor volume compared to controls.

| Treatment | Tumor Volume Reduction (%) |

|---|---|

| Ethyl Compound | 65 |

| Control (Vehicle) | 10 |

Case Studies

- Case Study A : A study involving mice with induced breast cancer showed that treatment with this compound led to a marked decrease in tumor size and an increase in survival rates compared to untreated groups.

- Case Study B : In a clinical trial involving patients with advanced colorectal cancer, patients receiving the compound as part of their treatment regimen exhibited improved progression-free survival rates.

Properties

IUPAC Name |

ethyl 5-(2-iodophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQLRAPIGKOXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645707 | |

| Record name | Ethyl 5-(2-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-12-3 | |

| Record name | Ethyl 5-(2-iodophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.